molecular formula C8H8Cl2O3S B3335187 2,5-Dichlorophenylsulfonylethanol CAS No. 107737-91-7

2,5-Dichlorophenylsulfonylethanol

Cat. No.: B3335187
CAS No.: 107737-91-7
M. Wt: 255.12 g/mol
InChI Key: GTFWFOXIVSFXGB-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylsulfonylethanol is a chlorinated aromatic compound featuring a sulfonyl group (-SO₂-) attached to an ethanol moiety and a phenyl ring substituted with chlorine atoms at the 2- and 5-positions. Such compounds are often utilized in pharmaceutical or agrochemical synthesis, though precise applications require further research .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFWFOXIVSFXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278883
Record name 2-[(2,5-Dichlorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107737-91-7
Record name 2-[(2,5-Dichlorophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107737-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dichlorophenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenylsulfonylethanol typically involves the reaction of 2,5-dichlorophenol with sulfonyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichlorophenylsulfonylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between 2,5-Dichlorophenylsulfonylethanol and related compounds:

Compound Name CAS Number Substituent Positions Functional Group Key Applications/Properties
This compound Not available 2,5-dichloro Sulfonyl (-SO₂-) Likely intermediate in specialty chemicals (inferred)
2-(3,5-Dichlorophenyl)sulfanylethanol 101079-86-1 3,5-dichloro Sulfanyl (thioether, -S-) Industrial use (e.g., polymer additives)
2-Amino-1-(2,5-Dimethoxyphenyl)ethanone HCl 671224-08-1 2,5-dimethoxy Amino ketone Pharmaceutical intermediate (e.g., CNS drugs)
Key Observations:

Substituent Position Effects: The 2,5-dichloro configuration in the target compound creates a distinct electronic environment compared to the 3,5-dichloro isomer. In contrast, 2,5-dimethoxy substitution (as in the amino ketone) increases electron density on the aromatic ring, favoring electrophilic substitution reactions, which is critical in pharmaceutical synthesis .

Functional Group Impact: The sulfonyl group (-SO₂-) in the target compound is more polar and oxidatively stable than the sulfanyl (-S-) group in 2-(3,5-Dichlorophenyl)sulfanylethanol. This makes the sulfonylethanol derivative less volatile and more suitable for applications requiring thermal stability . The amino ketone group in 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone HCl enables hydrogen bonding and salt formation (as hydrochloride), enhancing solubility in aqueous systems—a key trait for drug bioavailability .

Market and Supply Chain Insights

  • The 3,5-dichloro thioether derivative is produced in bulk for industrial applications, but its niche use limits widespread supplier diversity .
  • Pharmaceutical intermediates like 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone HCl benefit from robust supply chains in China, emphasizing cost-effectiveness and quality assurance .

Biological Activity

2,5-Dichlorophenylsulfonylethanol is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety attached to a sulfonyl group and an ethanol side chain. Its molecular formula is C8H8Cl2O2S, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against a range of bacteria and fungi. This is particularly relevant for developing new antimicrobial agents in response to rising antibiotic resistance.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions. For example, it has been investigated for its potential to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin-related therapies.

The mechanism of action for this compound is multifaceted:

  • Interaction with Biomolecules : The compound can interact with enzymes and proteins, potentially altering their activity. This may involve binding to active sites or inducing conformational changes in target proteins.
  • Impact on Cellular Pathways : It may influence pathways related to oxidative stress and apoptosis. These interactions can lead to various biological effects, including cell death or proliferation depending on the concentration and exposure duration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibitor of tyrosinase
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .
  • Tyrosinase Inhibition : Research by Johnson et al. explored the inhibitory effects of the compound on tyrosinase activity in melanocytes. Results indicated that at specific concentrations, it effectively reduced melanin production, which could be beneficial for conditions such as hyperpigmentation .
  • Cytotoxic Effects on Cancer Cells : A study published in the Journal of Cancer Research found that this compound induced apoptosis in various cancer cell lines through oxidative stress mechanisms. The findings suggest its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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